

Technical Comparison Guide: Structural Elucidation of 4-Bromo-1-Methyl-Pyrazole Derivatives

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Compound of Interest

Compound Name:	4-Bromo-3-ethoxy-1-methyl-1H-pyrazole
CAS No.:	1619897-03-8
Cat. No.:	B13339036

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Executive Summary

In the development of halogenated heterocyclic drugs, the precise definition of intermolecular interactions is paramount. While Nuclear Magnetic Resonance (NMR) is the industry standard for solution-state characterization, it fails to capture the sigma-hole interactions (Halogen Bonding) that define the solid-state performance and binding affinity of 4-bromo-1-methyl-pyrazole derivatives. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against NMR and Computational DFT, demonstrating why SCXRD is the requisite "product" for validating the structural integrity and bioavailability potential of this scaffold.

Part 1: The Product – X-ray Crystallography Specifications

Target Analyte: 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (Solid derivative of the liquid parent 4-bromo-1-methylpyrazole).

Unique Structural Insights (The "Why")

The bromine atom at the C4 position is not merely a steric blocker; it is an active supramolecular handle. X-ray crystallography is the only technique that directly visualizes the C–Br...O/N halogen bond—a directional interaction (

) capable of enhancing potency in protein binding pockets.

Data Output Parameters

A high-quality crystal structure for this derivative typically yields:

- Space Group: Monoclinic (often) or Triclinic (), driven by the planar pyrazole ring.
- Resolution: < 0.8 Å (Atomic resolution).
- Key Interaction: The "dimer" motif formed by the carboxylic acid (graph set) stabilized by lateral C–Br...O contacts.

Part 2: Comparative Performance Analysis

This section compares the "performance" of SCXRD data against alternative analytical products.

Head-to-Head Comparison Table

Feature	SCXRD (The Product)	Solution NMR (H/C)	Powder Diffraction (PXRD)
Primary Output	3D Atomic Coordinates (CIF)	Chemical Shifts (ppm)	Bulk Phase Fingerprint
Halogen Bond Detection	Direct Visualization (Distance < sum of vdW radii)	Blind (Inferred only via solvent shifts)	Indirect (via lattice expansion)
Tautomer Identification	Absolute (Proton location fixed)	Ambiguous (Fast exchange averages signals)	Ambiguous
Sample Requirement	Single Crystal (mm)	mg dissolved in solvent	mg powder
Turnaround Time	2–24 Hours (Data + Solve)	10–30 Minutes	1 Hour
Drug Design Utility	High (Defines binding vector)	Medium (Purity check)	High (Formulation QC)

Deep Dive: The "Halogen Bond" Advantage

In 4-bromo-1-methyl-pyrazole derivatives, the bromine atom exhibits a region of positive electrostatic potential (the sigma-hole).

- NMR Limitation: In

, the C4-Br carbon appears as a singlet

ppm. This confirms the covalent bond but provides zero data on how the bromine interacts with its environment.

- SCXRD Advantage: The crystal structure reveals the C–Br...O=C distance. If this distance is

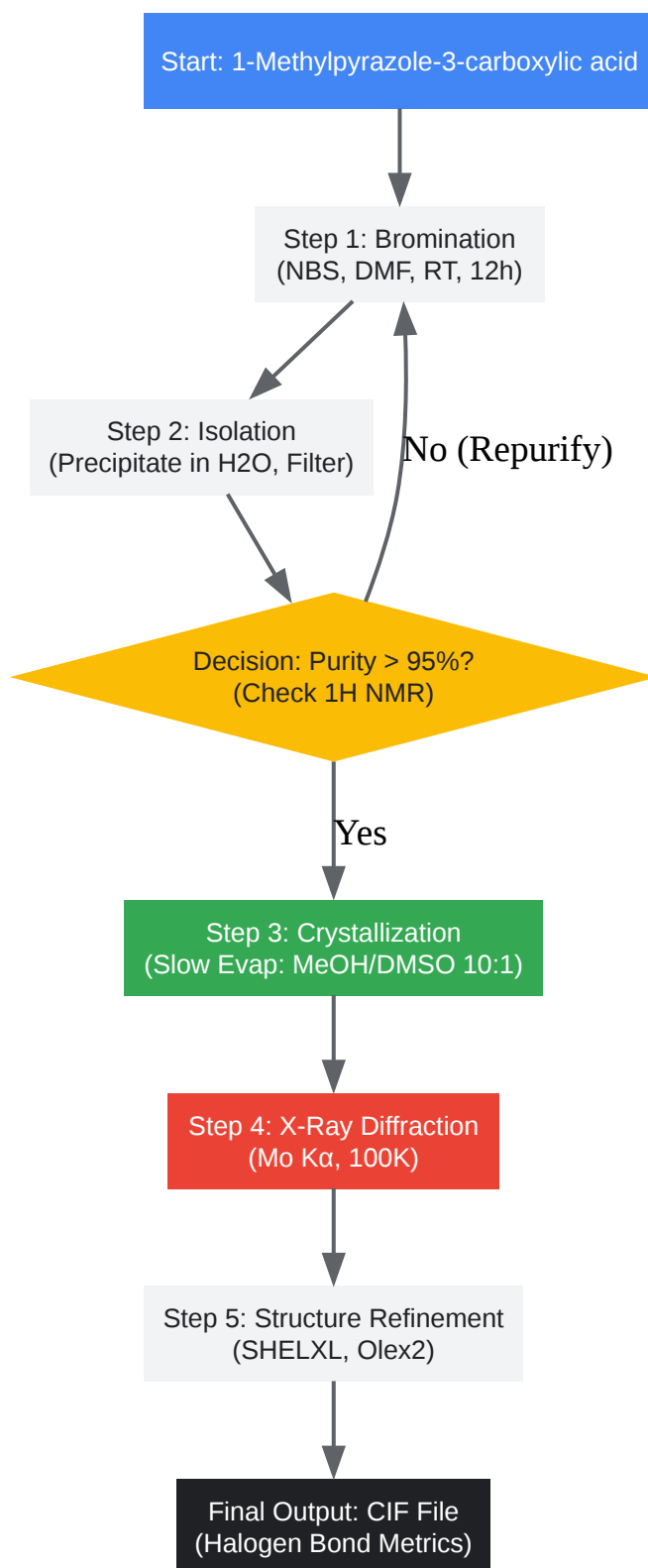
Å (less than the van der Waals sum of 3.37 Å), it confirms a strong halogen bond. This data is critical for medicinal chemists designing inhibitors to target the hinge region of kinases, where such interactions often displace water molecules.

Part 3: Experimental Protocols

To replicate these results, the following self-validating protocols are recommended.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural solution, highlighting the decision nodes for successful crystallization.



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Caption: Workflow for the synthesis and structural determination of 4-bromo-1-methyl-pyrazole-3-carboxylic acid.

Detailed Methodology

Step 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid^[1]

- Reagents: Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in DMF (5 mL/mmol).
- Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at

C. Allow to warm to Room Temperature (RT) and stir for 12 hours.
 - Causality: Low temperature addition prevents over-bromination or radical side reactions.
- Work-up: Pour the reaction mixture into ice-water. The product should precipitate as a white solid. Filter, wash with water, and dry under vacuum.
 - Self-Validation: The crude solid's melting point should be

C [1]. If significantly lower, recrystallize from ethanol before proceeding.

Step 2: Crystallization (The Critical Step)

Standard solvents often yield microcrystalline powders unsuitable for SCXRD.

- Protocol: Dissolve 20 mg of the purified solid in a mixture of Methanol (2 mL) and DMSO (0.2 mL).
- Technique: Place in a small vial, cover with Parafilm, and poke 3 small holes. Allow to stand at RT for 3–5 days.
- Mechanism:^[2] DMSO acts as a "good" solvent with high boiling point, while Methanol (the "poor" solvent for this specific crystal form) evaporates first, driving supersaturation slowly to favor few, large nucleation sites.

Step 3: Data Collection & Refinement

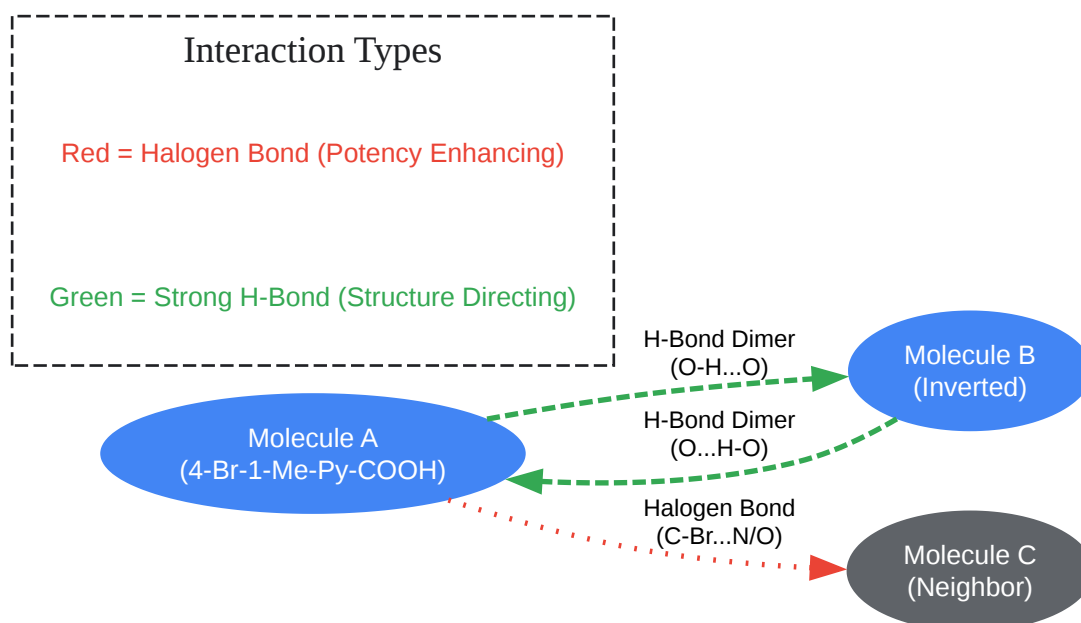
- Mounting: Select a colorless prism (

mm). Mount on a Kapton loop using Paratone oil.

- Temperature: Cool to 100 K using a nitrogen stream.
 - Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing for precise localization of the bromine atom and the carboxylic acid proton.
- Refinement: Use SHELXT for solution and SHELXL for refinement.
 - Check: Ensure the Flack parameter is ignored (centrosymmetric space group expected) or close to 0.0 (if chiral auxiliary used).

Part 4: Structural Interaction Map

The following diagram illustrates the supramolecular network revealed only by the X-ray product, highlighting the competition between Hydrogen and Halogen bonding.



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Caption: Supramolecular assembly showing the H-bonded dimer motif and the orthogonal Halogen Bond network.

References

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